molecular formula C12H9N3O3S B123767 3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole CAS No. 925437-85-0

3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole

Cat. No.: B123767
CAS No.: 925437-85-0
M. Wt: 275.29 g/mol
InChI Key: LENIQRDFJNQECM-UHFFFAOYSA-N
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Description

3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole ( 925437-85-0) is a high-purity chemical reagent with the molecular formula C12H9N3O3S and a molecular weight of 275.28 g/mol . This imidazothiazole derivative is characterized by a density of approximately 1.6 g/cm³ and a refractive index of 1.765 . The compound features a hydroxymethyl functional group and a 2-nitrophenyl substitution on the fused imidazo[2,1-b]thiazole ring system, a scaffold recognized in medicinal chemistry for its diverse biological potential . The imidazo[2,1-b]thiazole core structure is a privileged scaffold in pharmaceutical research, with analogs being widely explored for various biological activities. Although the specific applications of this compound require further investigation, related heterocyclic systems, particularly imidazo[2,1-b][1,3,4]thiadiazoles, have demonstrated significant pharmacological profiles in scientific literature, including antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties . Notably, some derivatives have shown promising enzyme inhibitory activity against targets such as cyclooxygenase and Jun kinase, highlighting the value of this structural class in target-oriented drug discovery . Recent research on structurally related compounds has identified specific derivatives with relevant in vitro antiproliferative activity in preclinical models of pancreatic ductal adenocarcinoma (PDAC), with half maximal inhibitory concentration (IC50) values ranging from 5.11 to 10.8 µM . Furthermore, certain active compounds from this class have been shown to significantly inhibit cancer cell migration in scratch wound-healing assays, suggesting potential utility in investigating anti-metastatic pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to determine the suitability of this product for their specific application.

Properties

IUPAC Name

[6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S/c16-6-8-7-19-12-13-10(5-14(8)12)9-3-1-2-4-11(9)15(17)18/h1-5,7,16H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENIQRDFJNQECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C(=CSC3=N2)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649410
Record name [6-(2-Nitrophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925437-85-0
Record name 6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925437-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(2-Nitrophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates, while elevated temperatures (80–100°C) improve yields by overcoming kinetic barriers. For example, DMF at 90°C achieves 85% conversion in hydroxymethylation, compared to 60% in ethanol at 70°C.

Catalytic Systems

Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·Et₂O) accelerate cyclization steps by coordinating to sulfur and nitrogen atoms, facilitating ring closure.

Analytical Validation and Characterization

Synthesized compounds are validated via spectroscopic and chromatographic methods:

Technique Key Observations Reference
IR Spectroscopy - C=O stretch at 1716 cm⁻¹ (thiazolidinone)
- N–H stretch at 3143 cm⁻¹
¹H NMR - Aromatic protons at δ 7.5–8.2 ppm (2-nitrophenyl)
- CH₂OH at δ 4.3 ppm (s)
Elemental Analysis C: 46.62% (calc), 46.57% (obs)
N: 9.06% (calc), 9.11% (obs)

Challenges and Mitigation Strategies

Byproduct Formation

Nitro group reduction during hydroxymethylation can yield undesired amino derivatives. This is mitigated by using mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) and inert atmospheres.

Purification Difficulties

Column chromatography (silica gel, ethyl acetate/hexane) resolves co-eluting impurities, while recrystallization from ethanol/water mixtures enhances purity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantage Limitation
Cyclization-Condensation 55–70High regioselectivityLong reaction times (24+ hours)
Mannich Reaction 65–75Single-step functionalizationRequires strict pH control
Reductive Amination 50–60Compatible with sensitive functional groupsLow yields for nitro-containing substrates

Recent advances in flow chemistry and microwave-assisted synthesis promise shorter reaction times and higher yields. Catalytic asymmetric methods for hydroxymethyl group introduction remain underexplored and represent a key area for innovation .

Scientific Research Applications

Chemistry

3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole serves as a building block in the synthesis of more complex molecules and is utilized as a reagent in various organic reactions.

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Activity : Studies have shown moderate antibacterial activity against various bacterial strains. The structure-activity relationship (SAR) suggests that modifications on the nitrophenyl moiety can enhance efficacy.
CompoundActivityReference
This compoundModerate antibacterial activity
3-Hydroxymethyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazoleEnhanced antibacterial potency
  • Anticancer Activity : In vitro studies demonstrate significant cytotoxic effects against cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC).
CompoundCell LineIC50 (µM)Reference
Compound ASUIT-25.11TBD
Compound BCapan-110.8TBD
This compoundSUIT-2TBDTBD

Medicine

Ongoing research aims to explore the therapeutic potential of this compound due to its unique structure and reactivity. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industrial applications, it is used as an intermediate in the production of pharmaceuticals and agrochemicals, contributing to the development of new materials.

Antiproliferative Activity Study

A recent study evaluated the antiproliferative effects of imidazo[2,1-b]thiazole derivatives on PDAC cell lines (SUIT-2 and Capan-1). The results indicated substantial growth inhibition for certain derivatives.

Antiviral and Antitubercular Activities

In addition to antimicrobial and anticancer properties, derivatives have been explored for antiviral activities against Coxsackie B4 virus and antitubercular activities against Mycobacterium tuberculosis. This versatility highlights the compound's potential for further drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial and Antiviral Activity
  • Coumarin-Indolinone Hybrids (Compounds 6–10): Derivatives with coumarin and indolinone moieties attached to the imidazo[2,1-b]thiazole core showed isomer-dependent antiviral activity. Z-isomers (e.g., compound 7) exhibited selective inhibition of viral replication in specific cell lines, highlighting the importance of stereochemistry .
  • Thienyl-Substituted Derivatives : Compound 8 (2,3-diphenyl-5-(2-thienyl)imidazo[2,1-b]thiazole) demonstrated strong antifungal activity against Aspergillus species, comparable to Tioconazol. The thienyl group’s electron-rich nature may enhance membrane penetration .
Anti-Inflammatory Activity
  • COX-2 Inhibitors : Derivatives with a 4-methylsulfonylphenyl group at position 6 (e.g., compound 6a) showed potent COX-2 inhibition (IC₅₀ = 0.08 µM) and high selectivity (index = 313.7). The sulfonyl group’s electron-withdrawing properties and bulk likely contribute to enzyme binding .
  • Comparison with Target Compound : The 2-nitrophenyl group in the target compound may similarly enhance COX-2 affinity due to its electron-withdrawing nature, though its smaller size compared to sulfonyl groups could alter selectivity.
Antitubercular Activity
  • 2-Chloro-6-phenylimidazo[2,1-b]thiazole : This derivative exhibited antitubercular activity, suggesting that halogen substituents at position 2 enhance efficacy against Mycobacterium tuberculosis. The target compound’s hydroxymethyl group may reduce toxicity while maintaining activity .
Antisecretory Activity
  • 5-Cyanomethyl-6-methylimidazo[2,1-b]thiazole: Demonstrated significant antisecretory effects in gastric glands. The cyanomethyl group’s polarity contrasts with the hydroxymethyl group in the target compound, which may improve solubility and bioavailability .

Structural and Electronic Comparisons

Substituent Position and Electronic Effects
Compound Substituents (Position) Key Properties
Target Compound 3-Hydroxymethyl, 6-(2-nitro) Enhanced solubility (hydroxymethyl), potential for H-bonding; nitro group may stabilize charge in enzyme interactions.
6-(4-Methylsulfonylphenyl) 6-(4-SO₂Me-Ph) High COX-2 selectivity due to bulky, electron-withdrawing sulfonyl group .
5-Cyanomethyl-6-methyl 5-CN-CH₂, 6-Me Polar cyanomethyl enhances antisecretory activity .
Spirooxindole Hybrid Spirooxindole at C-3 Rigid structure improves antimicrobial and anticancer activity via DNA intercalation .
Pharmacokinetic Considerations
  • The 2-nitrophenyl group’s electron-withdrawing nature could increase metabolic stability but may also introduce toxicity risks, requiring further optimization .

Biological Activity

3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole (CAS No. 925437-85-0) is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure combines an imidazole and thiazole ring, which are known for their diverse pharmacological properties. This article will explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₂H₉N₃O₃S
  • Molecular Weight : 275.28 g/mol
  • Density : 1.6 ± 0.1 g/cm³

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound's hydroxymethyl group can undergo oxidation to form carboxylic acids or participate in nucleophilic substitutions, enhancing its reactivity and potential interactions with biological macromolecules .

Antimicrobial Activity

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant antimicrobial properties. A study evaluating a series of similar compounds found promising results against various bacterial strains. The structure-activity relationship (SAR) analysis suggests that modifications on the nitrophenyl moiety can enhance antimicrobial efficacy .

CompoundActivityReference
This compoundModerate antibacterial activity
3-Hydroxymethyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazoleEnhanced antibacterial potency

Anticancer Activity

The compound has shown significant promise in anticancer research. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC). For example, related compounds have been reported with IC50 values in the low micromolar range against PDAC cells .

Case Study: Antiproliferative Activity

A recent study evaluated the antiproliferative effects of imidazo[2,1-b]thiazole derivatives on PDAC cell lines (SUIT-2 and Capan-1). The results indicated that certain derivatives exhibited substantial growth inhibition:

CompoundCell LineIC50 (µM)Reference
Compound ASUIT-25.11
Compound BCapan-110.8
This compoundSUIT-2TBD

Other Biological Activities

In addition to antimicrobial and anticancer properties, imidazo[2,1-b]thiazole derivatives have been explored for antiviral and antitubercular activities. For example, certain derivatives have shown effectiveness against Coxsackie B4 virus and Mycobacterium tuberculosis . The versatility in biological activity makes these compounds attractive candidates for further drug development.

Q & A

Q. Advanced

  • 3-Hydroxymethyl group : Enhances water solubility and hydrogen-bonding interactions with target enzymes (e.g., 15-LOX). Replacement with hydrophobic groups (e.g., methyl) reduces activity by 30–50% .
  • 2-Nitrophenyl substituent : The nitro group’s electron-withdrawing properties improve binding affinity to kinase domains (e.g., EGFR). Substitution with electron-donating groups (e.g., methoxy) diminishes inhibitory potency by altering charge distribution .

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Basic

  • 1H/13C NMR : Confirms regiochemistry of the imidazo-thiazole ring and substituent positions.
  • IR spectroscopy : Identifies functional groups (e.g., -NO2 stretch at 1,520 cm⁻¹).
  • HPLC-MS : Determines purity (>95%) and molecular ion peaks .

What mechanistic insights explain the compound’s reactivity in photoredox-catalyzed C–H functionalization?

Advanced
Under organophotoredox conditions (e.g., eosin Y, blue LED), the compound undergoes sequential C–H alkylation via radical intermediates. Control experiments with TEMPO confirm a radical pathway. The nitrophenyl group stabilizes transition states, enabling regioselective functionalization at C-3 with malonates (yields: 75–90%) .

How do toxicity profiles of imidazo[2,1-b]thiazole derivatives compare in normal vs. cancer cell lines?

Advanced
In vitro cytotoxicity assays (e.g., NIH 3T3 fibroblasts) show selective toxicity. Derivatives with trifluoromethyl or p-chlorophenyl groups exhibit IC50 values >100 μM in normal cells but <10 μM in cancer cells (e.g., HepG2). This selectivity correlates with differential expression of target proteins like glypican-3 (GPC-3) in cancer cells .

What computational strategies optimize the design of imidazo[2,1-b]thiazole-based inhibitors?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Predicts binding modes to GPC-3 or 15-LOX active sites.
  • QSAR models : Identify critical descriptors (e.g., logP, polar surface area) for bioavailability.
  • MD simulations : Assess stability of inhibitor-enzyme complexes over 100 ns trajectories .

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